4-Hydrazinyl-1-methyl-1H-pyrazole 2,2,2-trifluoroacetate
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Overview
Description
4-Hydrazinyl-1-methyl-1H-pyrazole 2,2,2-trifluoroacetate is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-1-methyl-1H-pyrazole 2,2,2-trifluoroacetate typically involves the reaction of 4-hydrazinyl-1-methyl-1H-pyrazole with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 4-Hydrazinyl-1-methyl-1H-pyrazole
Reagent: Trifluoroacetic acid
Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to facilitate the formation of the trifluoroacetate salt.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinyl-1-methyl-1H-pyrazole 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used.
Major Products
Oxidation: Azo or azoxy derivatives
Reduction: Hydrazine derivatives
Substitution: Various substituted pyrazole derivatives
Scientific Research Applications
4-Hydrazinyl-1-methyl-1H-pyrazole 2,2,2-trifluoroacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-1-methyl-1H-pyrazole 2,2,2-trifluoroacetate involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. The trifluoroacetate moiety can enhance the compound’s stability and solubility, facilitating its interaction with biological membranes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydrazinyl-1-methyl-1H-pyrazole hydrochloride
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 4-Phenyl-1,3-thiazol-2-amine
Uniqueness
4-Hydrazinyl-1-methyl-1H-pyrazole 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct physicochemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.
Properties
Molecular Formula |
C6H9F3N4O2 |
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Molecular Weight |
226.16 g/mol |
IUPAC Name |
(1-methylpyrazol-4-yl)hydrazine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C4H8N4.C2HF3O2/c1-8-3-4(7-5)2-6-8;3-2(4,5)1(6)7/h2-3,7H,5H2,1H3;(H,6,7) |
InChI Key |
BNHPVZOMPZXQDW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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